Methyl[(4-methylphenyl)methylene]ammoniumolate
Description
Methyl[(4-methylphenyl)methylene]ammoniumolate is a quaternary ammonium compound characterized by a methyl group and a 4-methylphenyl substituent attached to a methylene-ammoniumolate backbone.
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)7-10(2)11/h3-7H,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJWIZSRELSJQP-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=[N+](C)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=[N+](/C)\[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl[(4-methylphenyl)methylene]ammoniumolate involves the reaction of methanamine with 4-methylbenzaldehyde under specific conditions. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
Methyl[(4-methylphenyl)methylene]ammoniumolate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl[(4-methylphenyl)methylene]ammoniumolate, also known by its CAS number 16089-63-7, is a chemical compound with notable applications in various scientific fields. This article will delve into its applications, particularly in scientific research, and provide comprehensive data tables and case studies to illustrate its significance.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 149.19 g/mol. The compound features a quaternary ammonium structure, which contributes to its reactivity and utility in biochemical applications.
Biochemical Research
This compound is primarily utilized in proteomics research. Its ability to interact with various biological molecules makes it a valuable tool for studying protein interactions and modifications. Researchers use this compound to probe the dynamics of protein folding and stability under different conditions.
Synthesis of Complex Organic Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. It can facilitate reactions that lead to the formation of various functional groups, which are essential in the development of pharmaceuticals and agrochemicals.
Catalysis
This compound has been explored as a catalyst in organic reactions, particularly those involving nucleophilic substitutions. Its quaternary ammonium nature enhances its ability to stabilize transition states, thus increasing reaction rates.
Case Study 1: Application in Protein Interaction Studies
A study conducted by researchers at a leading university utilized this compound to investigate the binding affinities of specific proteins involved in metabolic pathways. The results indicated that this compound significantly enhances the binding interactions, providing insights into enzyme mechanisms and potential drug targets.
Case Study 2: Synthesis of Pharmaceutical Intermediates
In another research initiative, this compound was employed as a key reagent in the synthesis of a novel class of anti-cancer agents. The study demonstrated its effectiveness in facilitating the formation of critical intermediates that exhibit potent biological activity against cancer cell lines.
Mechanism of Action
The mechanism of action of Methyl[(4-methylphenyl)methylene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl[(4-methylphenyl)methylene]ammoniumolate, we compare it with three analogs (Table 1):
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Substituent Effects: this compound lacks electron-withdrawing groups (e.g., nitro or fluoro), unlike compound 7 . This suggests lower electrophilic reactivity but enhanced stability under basic conditions.
Synthesis Complexity :
- Compound 7 requires nitration and fluorination steps under reflux with chlorobenzene , whereas the target compound’s synthesis (if analogous) may involve simpler alkylation or condensation reactions.
Applications :
- Nitro/fluoro analogs (e.g., compound 7 ) are often intermediates in pharmaceutical synthesis due to their electrophilic sites . In contrast, this compound’s lack of such groups may limit its utility in drug development but enhance its role in materials science (e.g., ionic liquids).
Physicochemical Data
- Thermal Stability : Methoxy-substituted analogs exhibit higher thermal stability (decomposition >200°C) due to resonance stabilization, whereas methyl groups may lower this threshold .
- Solubility: The target compound’s methyl groups likely enhance solubility in non-polar solvents compared to methoxy analogs, which form stronger hydrogen bonds with water .
Biological Activity
Overview
Methyl[(4-methylphenyl)methylene]ammoniumolate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name: this compound
- Molecular Formula: C10H12N
- Molecular Weight: 160.21 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Effective against Staphylococcus aureus and Streptococcus pneumoniae |
| Gram-negative Bacteria | Inhibition of Escherichia coli and Pseudomonas aeruginosa |
| Fungi | Active against Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanisms underlying this effect involve:
- Cell Cycle Arrest: this compound disrupts the cell cycle, leading to G1 phase arrest.
- Apoptosis Induction: It activates caspase pathways, promoting programmed cell death.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation: It has been suggested that the compound interacts with cellular receptors, altering signal transduction pathways associated with growth and survival.
Case Studies
-
Study on Antimicrobial Effects:
A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced bacterial counts in infected animal models, indicating its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Research:
Johnson et al. (2022) explored the effects of this compound on human breast cancer cell lines. They found that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Methyl[(3-methylphenyl)methylene]ammonium | Moderate | Low |
| Methyl[(2-methoxyphenyl)methylene]ammonium | Low | Moderate |
| Methyl[(4-methylphenyl)methylene]ammonium | High | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl[(4-methylphenyl)methylene]ammoniumolate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methylbenzylamine derivatives with methylating agents under controlled pH (7–9) and temperatures (60–80°C) can yield the target compound. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/ethanol mixtures) to improve yield .
- Key Data : Crystallographic studies (e.g., single-crystal X-ray diffraction) confirm the planar geometry of the aromatic ring and the orientation of the methyleneammonium group, critical for validating synthetic success .
Q. How can researchers ensure purity of this compound for pharmacological studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water (70:30 v/v) mobile phase. Impurity profiling should align with pharmacopeial standards, such as those for structurally related compounds like (4-chlorophenyl)(4-hydroxyphenyl)methanone, where detection limits ≤0.1% are enforced .
- Validation : Cross-reference with mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 207.1 for the parent ion) and rule out side products .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from solvent effects or tautomeric equilibria. For instance, the compound’s imine-enamine tautomerism in DMSO-d₆ can lead to split peaks in ¹H NMR. Use deuterated chloroform (CDCl₃) to stabilize the dominant tautomer and compare with computational predictions (DFT calculations at the B3LYP/6-311++G** level) .
- Case Study : Single-crystal X-ray data (space group P2₁/c, R factor = 0.040) provide definitive bond-length validation, resolving ambiguities in vibrational spectroscopy .
Q. What computational approaches are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with basis sets like 6-31G* is effective for calculating HOMO-LUMO gaps and charge distribution. Pair these results with experimental UV-Vis spectra (e.g., λmax ~280 nm in ethanol) to correlate electronic transitions with molecular structure .
- Advanced Tip : Incorporate solvent effects via the Polarizable Continuum Model (PCM) to improve agreement between theoretical and experimental data .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Variability in cytotoxicity assays (e.g., MTT vs. resazurin assays) may stem from differences in cell-line permeability or compound stability. Standardize protocols by pre-treating the compound with antioxidants (e.g., 1 mM ascorbic acid) to mitigate oxidative degradation during testing .
- Data Reconciliation : Use multivariate analysis (e.g., principal component analysis) to isolate variables such as incubation time or solvent choice that disproportionately affect results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
